molecular formula C15H11Cl2NO3 B251853 N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No. B251853
M. Wt: 324.2 g/mol
InChI Key: MVIYUKAVAJPVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, commonly known as DCPIB, is a potent and selective inhibitor of the volume-regulated anion channel (VRAC). This compound has gained significant attention in scientific research due to its ability to modulate VRAC activity, which plays a crucial role in various cellular processes, including cell proliferation, migration, and apoptosis.

Mechanism of Action

DCPIB acts as a selective inhibitor of N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide by binding to a specific site on the channel protein. N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a heteromeric protein complex composed of LRRC8A-E subunits, and DCPIB has been shown to bind to the LRRC8A subunit. This binding prevents the opening of the channel pore, thereby reducing the flow of chloride and other anions across the cell membrane. This inhibition of N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide activity has been shown to reduce cell volume, inhibit cell migration, and induce cell death in different cell types.
Biochemical and Physiological Effects
DCPIB has been shown to have several biochemical and physiological effects in different cell types and disease models. In cancer cells, DCPIB has been shown to inhibit cell proliferation, induce apoptosis, and reduce tumor growth in xenograft models. In neuronal cells, DCPIB has been shown to reduce neuronal excitability, protect against ischemic injury, and improve neurological outcomes in stroke models. In immune cells, DCPIB has been shown to modulate cytokine production, inhibit T-cell activation, and reduce inflammation in autoimmune models.

Advantages and Limitations for Lab Experiments

DCPIB has several advantages and limitations for lab experiments. Its high potency and selectivity make it a useful tool to study N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide function in different cell types and disease models. However, its low solubility and stability in aqueous solutions can limit its use in some experimental settings. Additionally, its inhibitory effects on other ion channels and transporters should be taken into consideration when interpreting experimental results.

Future Directions

DCPIB has several potential future directions in scientific research. Its ability to modulate N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide activity makes it a promising therapeutic target for various diseases, including cancer, stroke, and epilepsy. Further research is needed to understand the molecular mechanisms underlying its effects on N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide and to develop more potent and selective inhibitors. Additionally, its potential off-target effects on other ion channels and transporters should be further explored to better understand its pharmacological profile.

Synthesis Methods

DCPIB can be synthesized using a multi-step procedure, which involves the condensation of 2,4-dichlorophenylacetic acid with 1,2-dimethoxybenzene, followed by cyclization with trifluoroacetic anhydride. The resulting product is then subjected to a series of reactions, including amidation, reduction, and acylation, to yield DCPIB. The purity and yield of DCPIB can be improved by using high-performance liquid chromatography (HPLC) and recrystallization techniques.

Scientific Research Applications

DCPIB has been widely used in scientific research to study the physiological and pathological roles of N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in various cellular processes. N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is involved in cell volume regulation, cell migration, and cell death, and its dysregulation has been implicated in several diseases, including cancer, stroke, and epilepsy. DCPIB has been shown to inhibit N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide activity in a dose-dependent manner, making it a useful tool to study the functional properties of N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in different cell types and disease models.

properties

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

InChI

InChI=1S/C15H11Cl2NO3/c16-10-2-3-12(11(17)8-10)18-15(19)9-1-4-13-14(7-9)21-6-5-20-13/h1-4,7-8H,5-6H2,(H,18,19)

InChI Key

MVIYUKAVAJPVEE-UHFFFAOYSA-N

SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.